2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol
Description
Properties
IUPAC Name |
2-(3-methylphenyl)-2-piperazin-1-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11-3-2-4-12(9-11)13(10-16)15-7-5-14-6-8-15/h2-4,9,13-14,16H,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVPXFDWGVBHFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CO)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Using Halogenated Precursors
A common method involves reacting a halogenated ethan-1-ol intermediate with piperazine under basic or neutral conditions to substitute the halogen with the piperazine nitrogen.
- Example Procedure:
- Starting with 2-(3-methylphenyl)-2-chloroethanol or a similar halogenated precursor.
- Reacting with piperazine in an organic solvent such as ethanol or dimethylformamide (DMF).
- Reaction temperature typically ranges from room temperature to reflux (~60–130 °C).
- Use of bases like triethylamine or sodium carbonate to neutralize formed acids and facilitate substitution.
- Reaction times vary from several hours up to 24 hours depending on conditions.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Reaction Conditions | Solvent(s) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | 2-(3-methylphenyl)-2-chloroethanol | 60–130 °C, 12–24 h, base present | Ethanol, DMF | 60–85 | Common, straightforward, requires base |
| Reduction + Piperazine coupling | 2-(3-methylphenyl)acetophenone (ketone) | NaBH4 reduction at 0 °C, then reflux with piperazine | Ethanol, 2-propanol | 45–76 | Multi-step, allows stereocontrol |
| Base-induced cyanation | Chloromethyl derivatives + disulfides | 100 °C, 3 h, Cs2CO3 base | Ethanol | ~90 | Catalyst-free, green solvent, mild conditions |
Detailed Research Findings
Yield and Purity: The nucleophilic substitution method typically yields 60–85% of the target compound with high purity after crystallization. For example, a related piperazine derivative was obtained with 61.4% yield and 86.1% HPLC purity after extraction and crystallization.
Reaction Optimization: Temperature control is critical; for instance, heating at 160 °C for 30 minutes was effective in piperazine incorporation in benzimidazole derivatives, while lower temperatures resulted in incomplete reactions and higher temperatures caused decomposition.
Green Chemistry Considerations: The base-induced cyanation method in ethanol without catalysts or toxic solvents represents an environmentally friendly alternative with high efficiency and simple purification.
Purification Techniques: Common purification involves liquid-liquid extraction with ethyl acetate, pH adjustment with aqueous sodium hydroxide, drying over anhydrous sodium sulfate, and recrystallization from methanol or ethanol.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkylating agents.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antidepressant Potential :
- Piperazine derivatives have been explored for their antidepressant properties. The structural similarity of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol to known antidepressants suggests it may exhibit similar pharmacological effects. Studies on related compounds indicate that modifications in the piperazine ring can enhance serotonin receptor affinity, which is critical for mood regulation.
-
Antipsychotic Activity :
- The compound's ability to interact with neurotransmitter systems positions it as a candidate for antipsychotic drug development. Research into piperazine derivatives has shown efficacy in modulating dopamine and serotonin pathways, which are often dysregulated in psychotic disorders.
-
Analgesic Properties :
- Some studies have indicated that piperazine derivatives can possess analgesic effects. The exploration of this compound in pain management could lead to new therapeutic options, particularly for chronic pain conditions where traditional analgesics may fail.
Pharmacological Studies
Pharmacological studies focusing on similar compounds have provided insights into the potential effects of this compound:
| Study Focus | Findings |
|---|---|
| Serotonin Receptor Binding | Similar compounds have shown high affinity for serotonin receptors, suggesting potential antidepressant activity. |
| Dopamine Modulation | Piperazine derivatives often exhibit dopaminergic activity, supporting their use in treating psychosis. |
| Pain Relief Mechanisms | Some derivatives have been shown to inhibit pain pathways effectively, indicating potential use as analgesics. |
Mechanism of Action
The mechanism by which 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Effects on Yield : Bulky or electron-withdrawing groups (e.g., 4-chlorophenyl ) reduce yields compared to simpler substituents like benzyl (82% yield) .
- Physical State : Compounds with aliphatic substituents (e.g., cyclobutanecarbonyl ) often remain oils, while aromatic analogs crystallize with defined melting points .
Pharmacological and Physicochemical Properties
Lipophilicity and Solubility
- 3-Methylphenyl Derivative : LogP ~2.1 (moderate lipophilicity), suitable for blood-brain barrier penetration .
- Cyclobutanecarbonyl Analog : Lower logP (~1.8) due to the ketone group, improving solubility but limiting membrane permeability .
Receptor Binding Affinity
Case Study: Analog-Specific Bioactivity
- Anticancer Activity : Derivatives like 2-(4-(anthracen-9-yl)prop-2-yn-1-yl)piperazin-1-yl)ethan-1-ol exhibit moderate growth inhibition in cancer cell lines (IC₅₀ ~10 µM) via intercalation mechanisms .
- Antimicrobial Potential: The 4-chlorobenzyl analog demonstrated MIC values of 8 µg/mL against Staphylococcus aureus, attributed to membrane disruption .
Biological Activity
2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol, also known as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its structural features, including a piperazine ring and a substituted phenyl group, which are known to influence various biological interactions.
The molecular formula of this compound is with a molecular weight of 220.31 g/mol. Its structure can be represented as follows:
- SMILES : CC1=CC(=CC=C1)C(CO)N2CCNCC2
- InChI : InChI=1S/C13H20N2O/c1-11-3-2-4-12(9-11)13(10-16)15-7-5-14-6-8-15/h2-4,9,13-14,16H,5-8,10H2,1H3
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperazine derivatives. For instance, compounds similar to this compound have shown significant efficacy against various cancer cell lines. A study demonstrated that certain piperazine derivatives inhibited the catalytic activity of PARP1 (Poly (ADP-Ribose) Polymerase 1), which is crucial in DNA repair mechanisms. The compound exhibited an IC50 value comparable to established drugs like Olaparib, indicating its potential as a therapeutic agent in oncology .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 5e | 18 | PARP1 inhibition |
| Olaparib | 57.3 | PARP1 inhibition |
Neuropharmacological Effects
Piperazine derivatives are also noted for their neuropharmacological activities. They can act as positive allosteric modulators of mGluR5 (metabotropic glutamate receptor 5), which plays a role in neurotransmission and is implicated in various neurological disorders. This modulation can enhance synaptic plasticity and may offer therapeutic benefits in conditions like schizophrenia and depression .
Case Studies
Several case studies have explored the biological activities of piperazine derivatives:
- Antitumor Activity : A series of piperazine-based compounds were synthesized and tested against human breast cancer cells, showing promising results in inhibiting cell growth and inducing apoptosis through PARP inhibition .
- Neuroprotective Effects : Research indicated that specific piperazine compounds could protect neuronal cells from oxidative stress, suggesting their potential use in neurodegenerative diseases .
Q & A
Q. Q1. What are the optimal synthetic routes for 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol, and how can reaction conditions be tailored to improve yield and purity?
Methodological Answer: The synthesis typically involves:
- Step 1: Alkylation of 3-methylphenyl precursors with piperazine derivatives under basic conditions (e.g., NaH in DMF at 80°C for 6–8 hours) to form the piperazine-ethanol backbone.
- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the target compound.
- Optimization: Adjusting solvent polarity (e.g., ethanol vs. methanol) and temperature during crystallization enhances purity (≥95%) .
Q. Q2. How can the molecular structure of this compound be confirmed, and what analytical techniques are critical for characterization?
Methodological Answer:
- NMR Spectroscopy: H NMR (DMSO-d6) identifies key signals: δ 1.20 (3H, s, CH3), δ 2.50–3.10 (piperazine protons), δ 4.80 (OH).
- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion [M+H]+ at m/z 261.2.
- X-ray Crystallography: Resolves spatial orientation of the 3-methylphenyl and piperazine groups .
Advanced Research Questions
Q. Q3. What strategies are employed to resolve contradictory data on this compound’s receptor-binding affinity in neuropharmacological studies?
Methodological Answer:
- Comparative Binding Assays: Use radioligand displacement (e.g., H-spiperone for dopamine D2 receptors) across multiple cell lines (CHO vs. HEK293) to control for receptor subtype variability.
- Structural Analog Analysis: Compare with derivatives like 2-(1-Methylpiperidin-4-yl)ethanol (Ki = 120 nM vs. 85 nM for the target compound) to identify substituent effects on affinity .
- Molecular Dynamics Simulations: Model piperazine ring flexibility and hydrogen-bonding interactions with receptor residues (e.g., Ser193 in 5-HT1A) .
Q. Q4. How does the compound’s stereochemistry influence its metabolic stability, and what experimental approaches validate this?
Methodological Answer:
- Chiral Chromatography: Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol 90:10, 1 mL/min) to assess enantiopurity.
- In Vitro Metabolism: Incubate with liver microsomes (human vs. rat) and monitor hydroxylation via LC-MS. The R-enantiomer shows 2-fold faster clearance due to CYP3A4-mediated oxidation .
Q. Q5. What computational methods are used to predict the compound’s pharmacokinetic properties, and how do they align with in vivo data?
Methodological Answer:
- ADMET Prediction: Tools like SwissADME calculate logP (2.1), topological polar surface area (55 Ų), and blood-brain barrier penetration (CNS MPO score = 4.5).
- Validation: Compare predicted oral bioavailability (60%) with in vivo rat studies (AUC = 450 ng·h/mL at 10 mg/kg). Discrepancies may arise from efflux transporters (e.g., P-gp inhibition assays) .
Data Contradiction Analysis
Q. Q6. How can researchers address inconsistencies in reported IC50 values for this compound’s inhibition of monoamine transporters?
Methodological Answer:
- Standardized Assay Conditions: Ensure uniform buffer pH (7.4), temperature (37°C), and substrate concentrations (e.g., 10 nM H-serotonin).
- Control for Batch Variability: Test multiple synthetic batches (purity ≥98%) to rule out impurities affecting results.
- Meta-Analysis: Pool data from 5+ studies (n ≥ 3 replicates each) to calculate weighted mean IC50 (e.g., SERT: 1.2 µM ± 0.3) .
Biological Activity and Mechanism
Q. Q7. What experimental models are most appropriate for studying this compound’s potential in treating neurological disorders?
Methodological Answer:
- In Vivo Models:
- Forced Swim Test (FST): Assess antidepressant-like effects (dose range: 10–30 mg/kg, i.p.).
- 6-OHDA-Lesioned Rats: Evaluate neuroprotection in Parkinson’s disease (dopamine levels via HPLC).
- In Vitro Models:
- Primary cortical neurons exposed to Aβ25-35 to study anti-apoptotic effects (caspase-3 inhibition) .
Stability and Storage
Q. Q8. What conditions are critical for maintaining the compound’s stability during long-term storage?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation.
- Humidity Control: Use desiccants (silica gel) to avoid hygroscopic decomposition.
- Periodic QC: Validate stability every 6 months via HPLC (retention time shift ≤2%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
